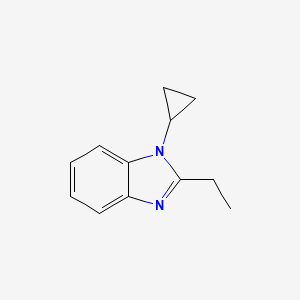

1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole

Beschreibung

1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with cyclopropyl and ethyl groups. Benzodiazoles are structurally analogous to nucleotides, such as the adenine base in DNA, due to their aromatic nitrogen-containing rings . These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, and anthelmintic properties . The substitution pattern on the benzodiazole ring critically influences physicochemical properties, binding affinity, and metabolic stability.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-12-13-10-5-3-4-6-11(10)14(12)9-7-8-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWZHJVHCANLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a cyclopropylamine derivative with an ethyl-substituted benzene ring, followed by cyclization to form the benzodiazole core . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The structural and functional diversity of benzodiazole derivatives is exemplified by the following compounds:

Key Observations :

- Solubility : Methoxy and thiazole substituents improve aqueous solubility compared to alkyl or aromatic groups .

- Steric Effects : Bulky substituents like cyclopropyl or naphthoyl may hinder enzymatic degradation, enhancing pharmacokinetic profiles .

Physicochemical Properties

- Melting Points : Ethyl and cyclopropyl substitutions typically lower melting points compared to polar groups (e.g., methoxy), as seen in Telmisartan impurities (melting point ~200°C) .

- IR Spectroscopy: The target compound’s IR spectrum would lack NO₂ stretches (1539–1330 cm⁻¹) present in nitro-substituted analogues, confirming the absence of electron-withdrawing groups .

- Elemental Analysis : Close alignment between calculated and observed C/H/N ratios (e.g., C 55.99% vs. 55.82% in related compounds) ensures purity and structural fidelity .

Crystallographic and Hydrogen-Bonding Patterns

- The SHELX system has been widely used to resolve benzodiazole crystal structures, revealing that cyclopropyl groups disrupt planar packing, leading to less dense crystals compared to methoxy-substituted derivatives .

- Hydrogen-bonding networks in benzodiazoles often follow Etter’s rules, with N–H···N interactions stabilizing crystal lattices. Thiazole-containing derivatives exhibit additional C–H···S interactions, enhancing lattice stability .

Biologische Aktivität

1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is C_{12}H_{14}N_{2}, with a molecular weight of approximately 198.25 g/mol. The compound features a benzodiazole ring, which is known for its pharmacological significance.

The biological activity of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to various biological effects.

Biological Activities

Research has demonstrated several key biological activities associated with 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 0.8 μg/mL |

| Pseudomonas aeruginosa | 1.0 μg/mL |

These results indicate the potential of this compound as an antimicrobial agent .

Anticancer Properties

In studies involving cancer cell lines, 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole has shown significant cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These IC50 values suggest that the compound possesses strong anticancer potential compared to standard chemotherapeutics .

Case Studies

Several case studies have highlighted the efficacy of 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole in various applications:

- Study on Antimicrobial Efficacy : A study conducted on the efficacy against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial growth compared to control groups.

- Cancer Research : In vivo studies using mouse models showed that treatment with this compound led to reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Pharmacokinetics

While detailed pharmacokinetic data is still emerging, initial findings suggest favorable absorption characteristics and moderate bioavailability. Factors influencing these parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.